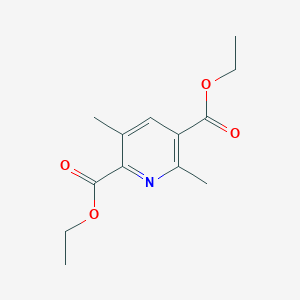
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDC is a pyridine derivative and is used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate is not fully understood. However, studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antiviral and antimicrobial properties. In vivo studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can reduce tumor growth in animal models. However, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its ease of synthesis. Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized using readily available starting materials and simple reaction conditions. Additionally, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have a wide range of applications in various fields, making it a versatile compound for research. However, one of the limitations of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its potential toxicity. Studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be toxic to cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. One area of research is the development of novel anticancer agents based on the structure of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. Another area of research is the synthesis of new metal-organic frameworks and coordination polymers using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a precursor. Additionally, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans, which may lead to the development of new therapeutic agents.
Synthesemethoden
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized via a multistep reaction process involving the reaction of 3,6-dimethyl-2,5-pyridinedicarboxylic acid with diethyl oxalate in the presence of a catalyst. The reaction yields Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the synthesis of various organic compounds, including pyridine derivatives, amino acids, and peptides. In materials science, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
diethyl 3,6-dimethylpyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-8(3)11(14-9(10)4)13(16)18-6-2/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
MZYKSKMMTFIWQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C(=O)OCC)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
